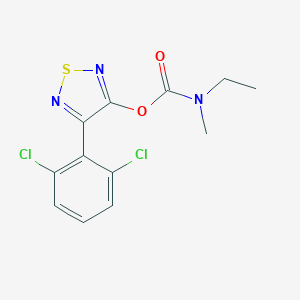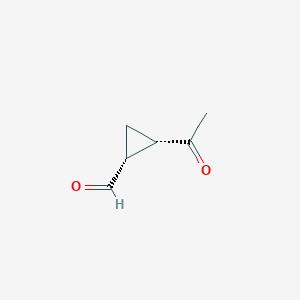![molecular formula C7H8ClNOS B067616 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol CAS No. 175135-89-4](/img/structure/B67616.png)
2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol involves strategic functionalization of pyridyl and ethan-1-ol moieties. For instance, functionalized 2-pyridyl-substituted metallo-1,2-enedithiolates have been prepared from 1-(2-pyridyl)-4-acetoxy-2-bromobutan-1-one, showcasing a method that could be adapted for synthesizing the compound of interest (Houten et al., 1998).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate details about bonding and interaction. For example, the crystal structure and Hirshfeld surface analysis of 1,2-bis((2-((pyridin-2-ylthio)methyl)phenyl)thio)ethane provides insights into π-π and C−H•••π interactions, which are crucial for understanding the structural characteristics of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol (González-Montiel et al., 2015).
Chemical Reactions and Properties
The reactivity of the pyridyl moiety in compounds similar to 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol can lead to various chemical transformations. For instance, reactions of hybrid organotellurium ligands with mercury (II) bromide showcase complex formation and decomposition pathways that could be relevant for understanding the chemical behavior of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol (Singh et al., 2005).
Physical Properties Analysis
The synthesis and characterization of related compounds provide insights into the physical properties such as luminescence, which could be explored for 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol. For example, coordination polymers incorporating LnCl₃ and 1,2-bis(4-pyridyl)ethane exhibit various luminescence properties, suggesting potential physical properties of interest (Dannenbauer et al., 2016).
Chemical Properties Analysis
The chemical properties of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol can be inferred from studies on similar compounds. For instance, the synthesis and fungicidal activity of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols highlight the potential bioactivity and chemical reactivity of the compound , suggesting avenues for further chemical property exploration (Kuzenkov & Zakharychev, 2009).
Applications De Recherche Scientifique
Fungicidal Activity
2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol and its derivatives exhibit fungicidal activity. Research has shown that these compounds can be effective in controlling fungal growth, contributing to both pharmacological and agrochemical applications (Kuzenkov & Zakharychev, 2009).
Coordination Chemistry
These compounds play a significant role in coordination chemistry. They have been used to create various complex structures with metals like silver, copper, palladium, and zinc. These complexes are valuable in understanding the interactions between organic molecules and metals, which is crucial in fields like material science and catalysis (Steel & Sumby, 2003).
Catalysis
Certain complexes of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol exhibit catalytic properties. They have been used in asymmetric transfer hydrogenation, a process important in the synthesis of various pharmaceuticals and chemicals. This showcases the compound's potential in enhancing the efficiency and selectivity of chemical reactions (Yang et al., 1997).
Supramolecular Chemistry
This compound is also significant in the formation of supramolecular structures. It has been used to form co-crystals with various acids, leading to the development of complex molecular architectures. These structures have applications in designing new materials with specific physical and chemical properties (Ebenezer & Muthiah, 2011).
Organic Synthesis
2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol derivatives have been utilized in the synthesis of various organic compounds, demonstrating their versatility as synthetic intermediates. They play a crucial role in building complex molecules for different applications, including drug development and material science (Yoshida et al., 2011).
Pharmaceutical Synthesis
These compounds have been used in the synthesis of pharmaceutically active compounds. Their ability to form specific structures and react in particular ways makes them valuable in creating molecules with desired biological activities (Yang et al., 2017).
Propriétés
IUPAC Name |
2-(5-chloropyridin-2-yl)sulfanylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNOS/c8-6-1-2-7(9-5-6)11-4-3-10/h1-2,5,10H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOJLJIHCJJDCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)SCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379285 |
Source


|
| Record name | 2-[(5-Chloropyridin-2-yl)sulfanyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175135-89-4 |
Source


|
| Record name | 2-[(5-Chloro-2-pyridinyl)thio]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Chloropyridin-2-yl)sulfanyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)




![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)


![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)



